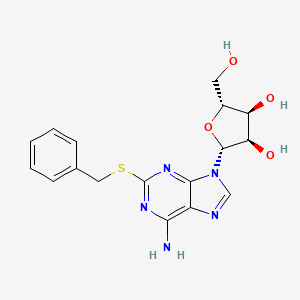

2-Benzylthioadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKVVDFZMRMNRB-XNIJJKJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzylthioadenosine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As with other adenosine analogs, its mechanism of action is primarily centered around its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its engagement with specific adenosine receptor subtypes and the subsequent downstream signaling cascades. This document summarizes available quantitative data, outlines key experimental methodologies for its study, and presents visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Interaction with Adenosine Receptors

The primary mechanism of action of this compound involves its binding to one or more of the four known adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are integral membrane proteins that, upon activation by an agonist, trigger intracellular signaling pathways, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels.

-

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Agonist binding to A₁ and A₃ receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentrations.

-

A₂ₐ and A₂ₑ Receptors: Conversely, these receptors are coupled to stimulatory G proteins (Gₛ). Agonist activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The specific affinity of this compound for each receptor subtype dictates its pharmacological profile. Available data on a closely related analog, a 2-phenylethyl thioether derivative of adenosine, indicates a preference for the A₃ adenosine receptor, albeit with relatively low affinity.

Quantitative Data: Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of a 2-phenylethyl thioether adenosine analog at human adenosine receptors. It is important to note that this is a structurally similar compound, and the data for this compound itself is not fully available in the public domain.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |

| 2-Phenylethyl thioether adenosine analog | A₃ | 1960 nM[1] |

| 2-Substituted adenosine derivatives (general) | A₁ | > 100 nM[1] |

Signaling Pathways

The interaction of this compound with adenosine receptors initiates a cascade of intracellular events. Based on its likely interaction with the Gᵢ-coupled A₃ receptor, the primary signaling pathway involves the inhibition of adenylyl cyclase.

A₃ Adenosine Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Kᵢ value) of a test compound for a specific adenosine receptor subtype.

Objective: To measure the ability of this compound to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist or antagonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and increasing concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity of a test compound (i.e., whether it acts as an agonist or antagonist) and its potency (EC₅₀ or IC₅₀).

Objective: To measure the effect of this compound on intracellular cAMP levels in whole cells expressing a specific adenosine receptor subtype.

Materials:

-

Whole cells stably expressing the human adenosine receptor subtype of interest.

-

This compound (test compound).

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gᵢ-coupled receptors).

-

A standard agonist for the receptor of interest (for antagonist mode).

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure for Gᵢ-Coupled Receptors (e.g., A₃):

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Incubate the cells with increasing concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC₅₀ value (for agonists). To test for antagonist activity, cells are co-incubated with a known agonist and the test compound.

Conclusion

This compound is an adenosine analog whose mechanism of action is predicated on its interaction with adenosine receptors. The limited available data suggests a low-affinity interaction with the A₃ adenosine receptor. Its effect is likely mediated through the Gᵢ-coupled signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further research is required to fully elucidate its binding profile across all adenosine receptor subtypes and to comprehensively characterize its functional consequences. The experimental protocols detailed herein provide a robust framework for such investigations, which are essential for the potential development of this compound and related compounds as therapeutic agents.

References

2-Benzylthioadenosine: A Technical Guide to its Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Modifications at the 2-position of the adenosine molecule have been a key strategy in the development of selective agonists and antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with adenosine receptors, potential anticancer effects, and the associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Adenosine Receptor Affinity and Activity

While specific quantitative data for this compound is limited in publicly available literature, analysis of structurally related 2-substituted adenosine derivatives provides strong evidence for its likely biological activity. The affinity and functional activity of adenosine analogs are typically determined through radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Table 1: Quantitative Data for 2-Substituted Adenosine Derivatives (Inference for this compound)

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| 2-(2-Phenylethyl)thioadenosine | Human A3 | Binding Affinity (Ki) | 1960 nM | [1][2] |

| 2-Benzyl ether adenosine | Human A3 | Binding Affinity (Ki) | 117 nM | [1][2] |

| 2-(Methylthio)-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Rat A3 | Binding Affinity (Ki) | Highly Selective | Inference based on related structures |

Note: The data for 2-(2-Phenylethyl)thioadenosine, having a thioether linkage similar to this compound, suggests that modifications at the 2-position with bulky aromatic groups can influence affinity for the A3 adenosine receptor. The higher affinity of the benzyl (B1604629) ether analog further supports the potential for interaction.

Anticancer Activity

Derivatives of adenosine, particularly those with modifications at the N6 and 2-positions, have been investigated for their potential as anticancer agents. The proposed mechanism for some of these compounds involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. Inhibition of FPPS disrupts protein prenylation, which is crucial for the function of small GTPases like Ras, key signaling proteins often dysregulated in cancer.

Table 2: Anticancer Activity of Related Adenosine Derivatives

| Compound Class | Cancer Cell Line | Assay Type | Value (IC50) | Mechanism of Action | Reference |

| N6-Benzyladenosine derivatives | Various | Cytotoxicity | Micromolar range | FPPS Inhibition, Induction of apoptosis | Inferred from multiple sources |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | Antiproliferative (MTT) | ~45 µM (mean for active compounds) | Not specified | [3] |

Signaling Pathways

Based on the data from related compounds, this compound is likely to act as an agonist at the A3 adenosine receptor. A3 receptor activation initiates a cascade of intracellular signaling events. A3 receptors are primarily coupled to the inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA). In the context of cancer, A3 receptor agonists have been shown to modulate the Wnt and NF-κB signaling pathways, leading to the downregulation of cyclin D1 and c-Myc, and ultimately, inhibition of tumor growth.[4][5][6][7]

Caption: Inferred A3 Adenosine Receptor Signaling Pathway for this compound.

Experimental Protocols

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Adenosine Receptor Binding Assay.

cAMP Functional Assay

Objective: To determine the functional effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the adenosine receptor subtype of interest.

-

Cell Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors (A1, A3), co-stimulate with forskolin (B1673556) to induce adenylyl cyclase activity.

-

Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the intracellular cAMP concentration using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.

Anticancer IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50%.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the log concentration of this compound to determine the IC50 value.

Caption: Experimental Workflow for Anticancer IC50 Determination.

Conclusion

This compound is a promising adenosine analog with potential biological activities, primarily as an A3 adenosine receptor agonist and as an anticancer agent. While direct experimental data for this specific compound is emerging, the analysis of structurally related molecules provides a strong foundation for guiding future research. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Understanding of the Role of Adenosine Receptors in Cancer [mdpi.com]

- 7. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzylthioadenosine: A Technical Overview of its Anticipated Function Based on Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the potential functions of 2-Benzylthioadenosine based on the known activities of structurally related 2-thioadenosine (B194474) derivatives. Direct experimental data on this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely inferential and intended to guide future research.

Introduction

This compound is a synthetic derivative of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. It belongs to the class of 2-thioadenosine analogues, which are characterized by the substitution of a sulfur-containing moiety at the C2 position of the adenine (B156593) ring. This modification has been shown to confer selective activity at purinergic receptors, making this class of compounds a subject of interest in drug discovery, particularly for cardiovascular and inflammatory diseases. This technical guide will synthesize the available information on 2-thioadenosine derivatives to project the likely functions, mechanisms of action, and potential therapeutic applications of this compound.

Core Function: Modulation of Purinergic Signaling

The primary function of 2-thioadenosine derivatives is the modulation of purinergic signaling pathways. Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, are involved in a vast array of cellular responses. Modifications at the 2-position of the adenosine scaffold, such as the introduction of a benzylthio group, are known to influence the affinity and efficacy of these compounds at various purinergic receptor subtypes.

Interaction with P2Y Receptors

Based on studies of related 2-thioether derivatives of adenosine triphosphate (ATP), it is highly probable that this compound and its phosphorylated counterparts would exhibit activity at P2Y purinoceptors. Specifically, 2-thioether analogues of ATP have been shown to be potent agonists at P2Y receptors, stimulating the production of inositol (B14025) phosphates. This suggests that this compound, upon intracellular conversion to its phosphate (B84403) derivatives, could act as a signaling molecule within the P2Y receptor cascade.

The general signaling pathway initiated by P2Y receptor activation is depicted below.

Caption: Projected P2Y receptor signaling pathway for this compound triphosphate.

Anticipated Biological Activity: Inhibition of Platelet Aggregation

A well-documented function of several 2-thioadenosine derivatives is the inhibition of platelet aggregation.[1] Adenosine itself is a known inhibitor of platelet activation, primarily acting through A2A and A2B receptors to increase intracellular cyclic AMP (cAMP) levels.[1]

ADP is a key agonist in platelet aggregation, signaling through P2Y1 and P2Y12 receptors.[2] It is plausible that this compound could interfere with this process through several potential mechanisms:

-

Direct Antagonism at P2Y12 Receptors: Some 2-thioadenosine analogues are known P2Y12 receptor antagonists, which block the effects of ADP and thereby inhibit platelet aggregation.[2]

-

Activation of Adenosine A2A/A2B Receptors: If this compound acts as an agonist at A2A or A2B receptors on platelets, it would lead to an increase in cAMP, a potent inhibitor of platelet activation.[1]

-

Metabolism to Active Forms: The compound could be metabolized to other active forms that influence platelet function.

Experimental Workflow for Assessing Platelet Aggregation

To investigate the effect of this compound on platelet aggregation, a standard light transmission aggregometry (LTA) experiment would be employed.

Caption: Standard experimental workflow for platelet aggregation studies using LTA.

Quantitative Data from Related Compounds

| Compound (2-thioether ATP derivative) | K0.5 for Inositol Phosphate Production (nM) |

| (aminophenyl)ethyl derivative | 1.5 |

| cyanoalkyl derivative | 10 - 100 |

| n-alkyl derivative | 100 - 770 |

Data extrapolated from studies on various 2-thioether ATP analogues.

Methodologies for Key Experiments

Synthesis of 2-Thioadenosine Derivatives

The synthesis of 2-thioadenosine derivatives, including what would be expected for this compound, generally involves the alkylation of 2-thioadenosine.

General Protocol:

-

Starting Material: 2-thioadenosine is dissolved in a suitable solvent, such as dimethylformamide (DMF).

-

Base Treatment: A base, such as sodium hydride (NaH), is added to deprotonate the thiol group, forming a thiolate anion.

-

Alkylation: The alkylating agent, in this case, benzyl (B1604629) bromide, is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the bromide and forming the 2-benzylthioether linkage.

-

Workup and Purification: The reaction is quenched, and the product is purified using standard techniques like column chromatography.

Radioligand Binding Assays for Receptor Affinity

To determine the binding affinity of this compound for specific purinergic receptor subtypes, competitive radioligand binding assays are essential.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., A2A, P2Y12) are prepared from cultured cells or tissue.

-

Assay Setup: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to a binding affinity constant (Ki).

Conclusion and Future Directions

This compound represents an understudied member of the 2-thioadenosine family of compounds. Based on the established pharmacology of its analogues, it is reasonable to hypothesize that its primary function will be the modulation of purinergic signaling, with a likely significant effect on platelet aggregation. This makes it a potential candidate for further investigation as an antithrombotic agent.

Future research should focus on:

-

Chemical Synthesis and Characterization: Confirmation of the synthesis and full analytical characterization of this compound.

-

In Vitro Pharmacological Profiling: Comprehensive screening against a panel of purinergic receptors to determine its binding affinity and functional activity (agonist vs. antagonist).

-

Platelet Aggregation Studies: Direct assessment of its effects on platelet aggregation induced by various agonists.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models of thrombosis and inflammation.

The generation of robust experimental data for this compound is crucial to validate the hypotheses presented in this guide and to unlock its potential therapeutic value.

References

Unveiling 2-Benzylthioadenosine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylthioadenosine (B12100290) is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification has garnered significant interest within the scientific community, particularly in the field of pharmacology and drug discovery, due to its influence on the molecule's affinity and selectivity for adenosine receptors. These receptors, classified as A1, A2A, A2B, and A3, are G protein-coupled receptors that mediate a wide range of physiological processes, making them attractive targets for therapeutic intervention in various diseases. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

Discovery and Pharmacological Profile

The exploration of 2-substituted adenosine analogs has been a fertile ground for the discovery of potent and selective adenosine receptor ligands. The introduction of a thioether linkage at the 2-position, in particular, has been shown to modulate the pharmacological profile of adenosine derivatives significantly.

Adenosine Receptor Binding Affinity

The interaction of this compound with human adenosine receptors has been a subject of study to delineate its potential as a pharmacological tool or therapeutic agent. Quantitative analysis of its binding affinity reveals a notable interaction with the A3 adenosine receptor.

| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |

| This compound | Not Reported | Not Reported | 68[1] |

Table 1: Binding affinity of this compound for the human A3 adenosine receptor.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the most common approach involving the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with benzyl (B1604629) mercaptan. A widely utilized precursor for this transformation is 2-chloroadenosine.

Synthetic Pathway

The synthesis commences with the reaction of 2-chloroadenine (B193299) with a suitable thiol, such as benzyl mercaptan, to introduce the 2-thioether moiety. This is followed by a convergent synthesis approach where the modified purine base is coupled to a protected ribose derivative.

Diagram 1: General workflow for the convergent synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-alkylthioadenosine derivatives and can be specifically applied to the preparation of this compound.

Protocol 1: Synthesis of 2-Benzylthioadenine from 2-Chloroadenine

This procedure details the nucleophilic aromatic substitution reaction to form the key intermediate, 2-benzylthioadenine.

-

Materials:

-

2-Chloroadenine

-

Benzyl mercaptan

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of benzyl mercaptan (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium thiolate.

-

Add 2-chloroadenine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-benzylthioadenine.

-

Protocol 2: Convergent Synthesis of this compound

This protocol describes the coupling of 2-benzylthioadenine with a protected ribose derivative, followed by deprotection to yield the final product. A common method for this coupling is the Mitsunobu reaction.

-

Materials:

-

2-Benzylthioadenine

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected ribose derivative)

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dioxane

-

Sodium methoxide (B1231860) in methanol (B129727) (for deprotection)

-

-

Procedure:

-

To a solution of 2-benzylthioadenine (1.0 equivalent), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, add DIAD or DEAD (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude protected nucleoside by column chromatography on silica gel.

-

Dissolve the purified protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding acetic acid.

-

Filter and concentrate the solution.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the adenine (B156593) and ribose moieties, as well as the benzyl group (aromatic and methylene (B1212753) protons). |

| ¹³C NMR | Resonances for the carbon atoms of the purine, ribose, and benzyl groups. |

| HRMS (ESI) | Accurate mass measurement corresponding to the molecular formula of this compound (C₁₇H₁₉N₅O₄S). |

Table 2: Expected Analytical Characterization Data for this compound.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with adenosine receptors, which are coupled to various intracellular signaling pathways. The activation of these G protein-coupled receptors can lead to the modulation of adenylyl cyclase activity, influencing intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to changes in intracellular calcium concentrations.

References

2-Benzylthioadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the diverse class of adenosine analogs, it holds potential for therapeutic applications due to its expected interaction with adenosine receptors, which are implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of this compound, with a focus on its prospective roles in vasodilation and cancer therapy.

Chemical Structure and Properties

This compound is characterized by a benzylthio group attached to the C2 position of the adenine (B156593) nucleobase. This modification distinguishes it from naturally occurring adenosine and influences its chemical and biological properties.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N₅O₄S | ChemicalBook |

| Molecular Weight | 389.43 g/mol | ChemicalBook |

| Melting Point | 158 °C (decomposed) | ChemicalBook |

| Boiling Point (Predicted) | 786.3 ± 70.0 °C | ChemicalBook |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.08 ± 0.70 | ChemicalBook |

| CAS Number | 43157-48-8 | ChemicalBook |

Synthesis

A plausible synthetic route would start from a protected 2-chloroadenosine (B27285) derivative. The chloro group at the C2 position can be displaced by a nucleophilic substitution reaction with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a suitable base. Subsequent deprotection of the ribose hydroxyl groups would yield this compound.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

As an adenosine analog, this compound is predicted to exert its biological effects primarily through interaction with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The substitution at the C2 position is known to be well-tolerated, particularly for binding to the A₃ adenosine receptor, and can enhance selectivity.[1]

Potential as a Vasodilator

Adenosine is a potent vasodilator, and its analogs are investigated for their therapeutic potential in cardiovascular diseases. The vasodilation effect of adenosine is primarily mediated by A₂A and A₂B receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow. Some studies suggest that adenosine can also stimulate the release of nitric oxide (NO) from endothelial cells, contributing to vasodilation.[2][3][4]

While direct experimental evidence for the vasodilatory properties of this compound is currently unavailable, its structural similarity to other vasoactive adenosine analogs suggests it may act as a vasodilator.

Proposed Signaling Pathway for Adenosine-Mediated Vasodilation:

Caption: Hypothesized signaling pathway for vasodilation.

Potential as an Anticancer Agent

Several adenosine analogs have demonstrated anticancer properties.[5][6][7] The mechanisms are varied and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. For instance, some N⁶-substituted adenosine derivatives have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is often dysregulated in cancer.[6][7]

The anticancer potential of this compound has not been specifically reported. However, given the established anticancer activities of related compounds, it represents a candidate for investigation in various cancer cell lines.

General Workflow for In Vitro Anticancer Activity Screening:

Caption: Workflow for anticancer activity screening.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not available. However, standard methodologies for assessing the biological activities of adenosine analogs can be adapted.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a general method to determine the binding affinity of this compound to adenosine receptor subtypes.

Objective: To determine the inhibition constant (Kᵢ) of this compound for A₁, A₂A, A₂B, and A₃ adenosine receptors.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype.

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known non-radioactive ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kₔ, and either buffer (for total binding), the non-specific control, or a dilution of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Vasodilation Assay Using Wire Myography

This protocol describes a general method to assess the vasodilatory effect of this compound on isolated blood vessels.

Objective: To determine the EC₅₀ of this compound for inducing vasodilation in pre-constricted arterial segments.

Materials:

-

Isolated segments of small resistance arteries (e.g., from animal models or human biopsies).

-

Wire myograph system.

-

Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂.

-

A vasoconstrictor agent (e.g., phenylephrine, U46619).

-

This compound stock solution.

Procedure:

-

Mount the arterial segments on the wire myograph.

-

Equilibrate the tissues in PSS under optimal tension.

-

Induce a stable submaximal contraction with a vasoconstrictor.

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension after each addition.

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC₅₀ of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8][9][10]

Conclusion

This compound is an adenosine analog with a chemical structure that suggests potential interactions with adenosine receptors. Based on the activities of related compounds, it is a promising candidate for investigation as a vasodilator and an anticancer agent. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological profile of this compound. Further studies are required to elucidate its specific receptor affinities, signaling pathways, and therapeutic efficacy. The quantitative data that will be generated from such studies will be crucial for advancing our understanding of this compound and its potential role in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Adenosine enhances nitric oxide production by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms by which adenosine induces vasodilatation in rat skeletal muscle: significance for systemic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of nitric oxide in adenosine-induced vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 2-Benzylthioadenosine with Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between 2-Benzylthioadenosine and the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial targets in drug discovery for a variety of pathological conditions. Understanding the binding affinity, functional activity, and downstream signaling pathways of specific ligands such as this compound is paramount for the development of novel therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and experimental workflows.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four distinct receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral membrane proteins that couple to heterotrimeric G proteins to initiate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[2] This differential coupling allows adenosine to exert diverse and sometimes opposing effects in various tissues, including the central nervous system, cardiovascular system, and immune system.

This compound: An Overview

This compound is a synthetic derivative of adenosine, characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. The nature of the substituent at this position can significantly influence the ligand's affinity and selectivity for the different adenosine receptor subtypes.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the human adenosine receptor subtypes are critical parameters for its pharmacological characterization. While comprehensive data for this compound is limited, available information indicates a notably low affinity for the A3 adenosine receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Functional Effect | Species | Reference |

| This compound | Human A3 | > 10,000 nM | Not Reported | Not Reported | Human | [3] |

Signaling Pathways

The interaction of an agonist with an adenosine receptor initiates a specific G protein-mediated signaling cascade. For A1 and A3 receptors, this typically involves the inhibition of adenylyl cyclase, while A2A and A2B receptor activation leads to its stimulation.

A1 and A3 Receptor Signaling (Gi/o-coupled)

Upon agonist binding to A1 or A3 receptors, the associated Gi/o protein is activated. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

Caption: A1/A3 Receptor Signaling Pathway.

A2A and A2B Receptor Signaling (Gs-coupled)

Activation of A2A or A2B receptors by an agonist leads to the activation of the Gs protein. The Gαs subunit then stimulates adenylyl cyclase, resulting in an increased production of intracellular cAMP from ATP. This elevation in cAMP activates PKA, which in turn phosphorylates downstream effector proteins, leading to a cellular response.

References

- 1. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Benzylthioadenosine as a Selective A1 Adenosine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Benzylthioadenosine and its analogues as agonists for the A1 adenosine (B11128) receptor (A1AR). The A1AR, a G protein-coupled receptor (GPCR), is a critical regulator of cardiac function, neuronal activity, and inflammatory processes. Its activation initiates a signaling cascade with significant therapeutic potential. This document details the pharmacology, relevant experimental protocols, and key signaling pathways associated with 2-substituted thioadenosine derivatives, with a focus on their interaction with the A1AR.

Core Concepts: A1 Adenosine Receptor Activation

Activation of the A1 adenosine receptor by an agonist like this compound triggers a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as activating inwardly rectifying potassium channels and inhibiting N-, P-, and Q-type calcium channels. This signaling ultimately leads to a range of physiological responses, including reduced heart rate, neuroprotection, and anti-inflammatory effects.

A1 Adenosine Receptor Signaling Pathway

Caption: A1 Adenosine Receptor Signaling Cascade.

Quantitative Data: Binding Affinity of 2-Alkylthioadenosine Derivatives

| Compound | R Group | Ki (nM) at Human A1AR |

| 7 | Phenyl | 1050 |

| 8 | 2-Phenylethyl | 1960 |

| 9 | 3-Phenylpropyl | 340 |

| 10 | 4-Phenylbutyl | 140 |

| 11 | 4-Chlorophenyl | 1100 |

| 12 | 4-Methoxyphenyl | 1800 |

| 13 | 1-Naphthyl | 1430 |

Data extracted from "Adenosine receptor agonists: synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives".[1]

Experimental Protocols

Detailed methodologies for characterizing the interaction of A1 receptor agonists like this compound are crucial for reproducible research. The following sections outline standard protocols for radioligand binding, GTPγS binding, and adenylyl cyclase inhibition assays.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.

Materials:

-

Membrane preparation from cells expressing the A1 adenosine receptor.

-

Radioligand (e.g., [³H]CCPA - 2-chloro-N⁶-cyclopentyladenosine).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control (e.g., 10 µM CPA - N⁶-cyclopentyladenosine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CCPA (typically at its Kd value), and varying concentrations of this compound or control compounds.

-

For non-specific binding wells, add a high concentration of an unlabeled A1 agonist.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: Workflow for Radioligand Displacement Assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the A1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane preparation from cells expressing the A1 adenosine receptor.

-

[³⁵S]GTPγS.

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP.

-

Non-specific binding control (unlabeled GTPγS).

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the data to determine the EC50 and Emax values for G protein activation.

Adenylyl Cyclase Inhibition Assay

This assay functionally assesses the ability of an A1 agonist to inhibit the production of cAMP.

Materials:

-

Whole cells expressing the A1 adenosine receptor.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compound (this compound).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or AlphaScreen).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Synthesis of 2-Alkylthioadenosine Derivatives

The synthesis of 2-alkylthioadenosine derivatives generally involves the reaction of 2-chloroadenosine (B27285) with the corresponding thiol in the presence of a base. The following is a general synthetic scheme.

General Synthesis of 2-Alkylthioadenosines

Caption: Synthetic scheme for 2-alkylthioadenosines.

General Procedure: To a solution of 2-chloroadenosine in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added, followed by the addition of the corresponding thiol (e.g., benzyl mercaptan). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated and purified using standard techniques such as chromatography.

Conclusion

This compound and its analogues represent a class of compounds with the potential to selectively modulate the A1 adenosine receptor. The data on related 2-alkylthioadenosine derivatives indicate that substitutions at the 2-position of the adenine (B156593) ring can influence binding affinity. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological characterization of these compounds. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential as an A1AR agonist.

References

Cellular Pathways Affected by 2-Benzylthioadenosine: A Technical Guide

Disclaimer: Direct experimental data on the specific cellular effects of 2-Benzylthioadenosine is limited in the current scientific literature. This guide provides an in-depth analysis of the cellular pathways likely to be affected by this compound based on the activities of structurally related compounds: 2-amino-3-benzoylthiophenes and benzyl (B1604629) isothiocyanate (BITC) . The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding hypothesis-driven investigation into the bioactivity of this compound.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine (B11128). While its specific biological roles are not well-defined, its structural similarity to adenosine and related synthetic compounds suggests potential interactions with key cellular signaling pathways. This technical guide explores these potential interactions by examining the established mechanisms of two classes of structurally related molecules. The benzyl group suggests a potential for interactions similar to benzyl isothiocyanate, while the adenosine core points towards modulation of purinergic signaling, akin to 2-amino-3-benzoylthiophenes which are known allosteric modulators of adenosine receptors.

Potential Modulation of Adenosine Receptor Signaling

Based on the adenosine moiety, this compound may interact with adenosine receptors. The A1 adenosine receptor (A1AR) is a primary candidate, as compounds with similar core structures, such as 2-amino-3-benzoylthiophenes, have been shown to act as allosteric enhancers of this receptor.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

Caption: Potential modulation of the A1 adenosine receptor signaling pathway by this compound.

Quantitative Data from Related Compounds (2-amino-3-benzoylthiophenes)

The following table summarizes the quantitative data for the allosteric enhancement of A1AR by 2-amino-3-benzoylthiophenes. These values provide a potential range of activity to investigate for this compound.

| Compound Class | Assay | Endpoint | Result | Reference |

| 2-amino-3-benzoylthiophenes | [3H]N6-cyclohexyladenosine binding | Stimulation of binding | Up to 45% at 10 µM | [1] |

| 2-amino-3-benzoylthiophenes | Forskolin-stimulated cAMP accumulation | Inhibition | Up to 55% | [1] |

| PD 81,723 | N6-cyclopentyladenosine binding enhancement | EC50 | Lower than other analogs | [2] |

Experimental Protocols

This assay measures the ability of a compound to enhance the binding of a radiolabeled agonist to the A1 adenosine receptor.

-

Cell Preparation: Prepare membranes from cells or tissues expressing the A1 adenosine receptor.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled A1AR agonist (e.g., [3H]N6-cyclohexyladenosine) and varying concentrations of the test compound (e.g., this compound).

-

Separation: Separate bound from unbound radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the EC50 for binding enhancement.

This functional assay determines the effect of a compound on the inhibition of adenylyl cyclase activity.

-

Cell Culture: Plate cells expressing the A1 adenosine receptor (e.g., FRTL-5 cells).

-

Treatment: Pre-incubate the cells with the test compound, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of an A1AR agonist.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter gene assay.

-

Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation at different concentrations of the test compound to determine the IC50.

Potential Induction of Apoptosis and Cell Cycle Arrest

The benzyl group of this compound is a structural feature shared with benzyl isothiocyanate (BITC), a well-studied compound known to induce apoptosis and cell cycle arrest in cancer cells. Therefore, it is plausible that this compound could exhibit similar activities.

Apoptosis Signaling Pathways

BITC has been shown to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and modulation of Bcl-2 family proteins.

Caption: Hypothesized apoptosis induction pathway for this compound based on BITC.

Cell Cycle Regulation

BITC can induce cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulatory proteins.

Caption: Potential mechanism of G2/M cell cycle arrest induced by this compound.

Quantitative Data from Benzyl Isothiocyanate (BITC)

The following table presents a summary of the cytotoxic and cell cycle effects of BITC in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

| Cell Line | Assay | Endpoint | Result | Reference |

| Human pancreatic cancer (BxPC-3) | Growth inhibition | IC50 | ~8 µM | [3][4] |

| Human acute myeloid leukemia (SKM-1) | Cell viability | IC50 | 4.0–5.0 µM | [5] |

| Human gastric adenocarcinoma (AGS) | Cell viability | IC50 (24h) | ~10 µM | [6] |

| Human gastric adenocarcinoma (AGS) | Cell viability | IC50 (48h) | ~5 µM | [6] |

| Canine B-cell lymphoma (CLBL-1) | Cytotoxicity | EC50 | 3.63 ± 0.21 µM | [7] |

| Canine B-cell leukemia (CLB70) | Cytotoxicity | EC50 | 3.78 ± 0.21 µM | [7] |

| Human pancreatic cancer (Capan-2) | Cell Cycle Analysis | G2/M arrest | Concentration-dependent | [8] |

| Jurkat T-cell leukemia | Cell Cycle Analysis | G2/M arrest | Concentration-dependent | [9] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][11][12][13]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) in the presence of RNase A to remove RNA.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

This method is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.[15][16][17][18][19]

This assay measures the intracellular generation of ROS.

-

Cell Seeding and Treatment: Seed cells in a microplate and treat with the test compound.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[20][21][22][23]

Conclusion

While direct evidence for the cellular effects of this compound is currently lacking, its structural features suggest a strong potential for interaction with adenosine receptor signaling and pathways regulating apoptosis and the cell cycle. The data and protocols presented in this guide, derived from studies on the structurally related compounds 2-amino-3-benzoylthiophenes and benzyl isothiocyanate, provide a robust framework for initiating research into the pharmacological profile of this compound. Future studies should focus on directly assessing the activity of this compound in the assays described herein to elucidate its specific mechanisms of action and to evaluate its potential as a therapeutic agent.

References

- 1. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the adenosine A(1) receptor. Synthesis and biological evaluation of novel 2-amino-3-benzoylthiophenes as allosteric enhancers of agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. benchchem.com [benchchem.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. researchgate.net [researchgate.net]

2-Benzylthioadenosine in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzylthioadenosine and its role within the intricate framework of purinergic signaling. Adenosine (B11128) receptors, a class of G protein-coupled receptors, are critical regulators of a myriad of physiological processes, making them attractive targets for therapeutic intervention. This document delves into the pharmacological profile of 2-substituted adenosine analogs, with a focus on the structural class to which this compound belongs. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes existing knowledge on related compounds to provide a predictive framework for its activity. Detailed experimental protocols for receptor binding and functional assays are provided to enable researchers to characterize this compound and similar molecules. Furthermore, this guide illustrates the key signaling pathways involved, offering a foundational understanding for future research and drug development endeavors.

Introduction to Purinergic Signaling and Adenosine Receptors

Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] This signaling pathway is integral to a vast array of physiological and pathological processes.[2] Adenosine, a key signaling molecule in this system, exerts its effects through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular function, neurotransmission, inflammation, and immune responses.[5]

The adenosine receptors are classified into two main families based on their primary G protein coupling and subsequent effect on adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP):

-

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7]

-

A2A and A2B Receptors: These receptors primarily couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[6][8]

The diverse physiological roles and the druggable nature of adenosine receptors have made them a significant focus of drug discovery and development efforts.

Pharmacological Profile of 2-Substituted Adenosine Analogs

The pharmacological activity of adenosine analogs is profoundly influenced by substitutions at various positions of the adenosine molecule. The 2-position has been a key site for chemical modification to enhance affinity and selectivity for different adenosine receptor subtypes.

While specific quantitative data for this compound is limited in the available literature, studies on a range of 2-substituted adenosine derivatives provide valuable insights into its likely pharmacological profile. These derivatives have been shown to exhibit varying affinities and efficacies across the four adenosine receptor subtypes.[9] Generally, 2-substituted adenosine derivatives have been found to be less potent at the A1 adenosine receptor compared to the A3 receptor.[9]

To provide a comparative context, the following table summarizes the binding affinities (Ki values) and functional activities (EC50 values) for a selection of 2-substituted adenosine analogs. This data is intended to serve as a reference for predicting the potential activity of this compound.

Table 1: Binding Affinity (Ki) and Functional Activity (EC50) of Selected 2-Substituted Adenosine Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Agonist/Antagonist Activity | Reference |

| 2-Benzyl(oxy)adenosine | A3 | 117 | - | Partial Agonist | [9] |

| 2-(3-Chlorobenzyl)oxyadenosine | A3 | 72 | - | Partial Agonist | [9] |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | A2A | 3.8 | - | Agonist | [9] |

| 2-[2-(2-Naphthyl)ethyloxy]adenosine | A2B | - | 1.4 | Agonist | [9] |

| 2-[2-(2-Thienyl)ethyloxy]adenosine | A2B | - | 1.8 | Agonist | [9] |

| 2-(S-2-Phenylbutyloxy)adenosine | A3 | 175 | - | Antagonist | [9] |

Note: The table presents data for structurally related compounds to provide a general understanding. The exact values for this compound may vary and require experimental determination.

Purinergic Signaling Pathways

The interaction of this compound with adenosine receptors is predicted to trigger intracellular signaling cascades that modulate cellular function. The primary pathway involves the regulation of adenylyl cyclase and subsequent changes in cAMP levels.

A1 and A3 Receptor Signaling

Activation of A1 and A3 receptors by an agonist like this compound would lead to the activation of inhibitory G proteins (Gi). The α-subunit of the Gi protein dissociates and inhibits adenylyl cyclase, resulting in decreased production of cAMP. This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins.

A2A and A2B Receptor Signaling

Conversely, if this compound acts as an agonist at A2A or A2B receptors, it would activate stimulatory G proteins (Gs). The α-subunit of the Gs protein would then stimulate adenylyl cyclase, leading to an increase in intracellular cAMP concentration. Elevated cAMP levels activate PKA, which phosphorylates downstream targets, ultimately leading to a cellular response.

Experimental Protocols

To characterize the interaction of this compound with adenosine receptors, a series of in vitro assays are essential. The following sections provide detailed methodologies for radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on adenylyl cyclase activity.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each adenosine receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a suitable buffer.

-

Prepare a membrane fraction by centrifugation.[10]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

50 µL of membrane preparation (typically 20-50 µg of protein).[10]

-

50 µL of a fixed concentration of the appropriate radioligand (at a concentration close to its Kd).

-

50 µL of increasing concentrations of this compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.[10]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Adenylyl Cyclase Functional Assay